Ethylene glycol monostearate is an organic compound with the molecular formula CHO. It is an ester formed from the reaction of stearic acid and ethylene glycol. This compound appears as white to pale yellow flakes and has a melting point ranging from 55 to 60 degrees Celsius. Ethylene glycol monostearate is widely used in personal care products, including shampoos, hair conditioners, and skin lotions, due to its emulsifying and thickening properties .
The synthesis of ethylene glycol monostearate typically involves the esterification of stearic acid with ethylene glycol. This process can be catalyzed by acid catalysts such as sulfuric acid or by using heat to facilitate the reaction. The general reaction can be summarized as follows:
Ethylene glycol monostearate serves multiple roles in various industries:
Ethylene glycol monostearate shares similarities with other fatty acid esters but stands out due to its unique properties as a non-comedogenic emulsifier. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Glyceryl Stearate | CHO | Acts as a skin-conditioning agent; more viscous |
Polyethylene Glycol Stearate | CHO | Higher hydrophilicity; used primarily as a surfactant |
Sorbitan Monostearate | C__{21}H_{42}O_6 | Non-ionic surfactant; forms stable emulsions |
Ethylene glycol monostearate's ability to provide a pearly appearance in formulations differentiates it from these compounds, making it particularly desirable in cosmetic applications .
Ethylene glycol monostearate (EGMS), systematically named 2-hydroxyethyl octadecanoate, is a synthetic ester formed through the reaction of stearic acid (C₁₈H₃₆O₂) and ethylene glycol (C₂H₆O₂). Its molecular formula is C₂₀H₄₀O₃, with a molar mass of 328.54 g/mol. The compound is identified by the CAS Registry Number 111-60-4 and is alternatively termed glycol stearate, 2-hydroxyethyl stearate, or ethylene glycol stearate in industrial contexts.
Property | Value |
---|---|
IUPAC Name | 2-hydroxyethyl octadecanoate |
Molecular Formula | C₂₀H₄₀O₃ |
CAS Number | 111-60-4 |
Synonyms | Glycol stearate, EGMS |
Melting Point | 55–60°C |
Boiling Point | >400°C |
Solubility | Insoluble in water |
EGMS emerged as a critical industrial compound in the mid-20th century, driven by its dual functionality as an emulsifier and pearlescent agent. Early applications centered on cosmetics, where it revolutionized product aesthetics by imparting opacity and shimmer to shampoos and lotions. By the 1970s, its use expanded into food processing as a texture enhancer, though this remains secondary to its dominance in personal care. The compound’s industrial value lies in its ability to stabilize oil-water emulsions while enhancing visual appeal, making it indispensable in formulations requiring both functional and sensory properties.
EGMS belongs to the nonionic surfactant class, characterized by a hydrophilic ethylene glycol moiety and a hydrophobic stearic acid chain. Structurally related compounds include:
These analogs differ in esterification degree, affecting their hydrophile-lipophile balance (HLB) and application scope. For instance, EGDS (HLB ≈ 1.3) is preferred in opaque formulations, whereas EGMS (HLB ≈ 2.0) suits semi-transparent systems.
Recent advancements focus on green synthesis methods and novel applications. Enzymatic esterification using lipases has gained traction as a solvent-free, energy-efficient alternative to traditional acid catalysis, achieving conversions exceeding 99%. Additionally, EGMS is being explored in nanotechnology for drug delivery systems due to its biocompatibility and capacity to form stable micelles. Market analyses project a 4.5% CAGR from 2025 to 2032, driven by demand in emerging economies for premium personal care products.
Ethylene glycol monostearate is a fatty acid monoester with the molecular formula C₂₀H₄₀O₃ and a molecular weight of 328.53 g/mol [1] [2] [3]. The compound is systematically named as 2-hydroxyethyl octadecanoate according to IUPAC nomenclature [1] [4] [5]. The molecule consists of a long-chain saturated fatty acid (stearic acid, octadecanoic acid) esterified with ethylene glycol through one of its hydroxyl groups, leaving the other hydroxyl group free [6] [7].
The structural representation can be expressed through its SMILES notation as O=C(OCCO)CCCCCCCCCCCCCCCCC, indicating the ester linkage between the carboxyl group of stearic acid and the primary hydroxyl of ethylene glycol [5]. The InChI Key for this compound is RFVNOJDQRGSOEL-UHFFFAOYSA-N, providing a unique identifier for its chemical structure [4] [5]. This amphiphilic molecule contains both hydrophilic (the free hydroxyl group) and lipophilic (the eighteen-carbon alkyl chain) components, which contribute to its surfactant properties [7] [8].
The compound is registered under CAS number 111-60-4 and EINECS number 203-886-9 [3] [9]. Common synonyms include glycol stearate, 2-hydroxyethyl stearate, and ethylene glycol stearate [1] [3] [10] [5]. The molecular structure exhibits a linear configuration with the ester functional group connecting the polar ethylene glycol moiety to the nonpolar stearic acid chain.
Ethylene glycol monostearate appears as white to pale yellow flakes or waxy solid material at room temperature [3] [10] [11]. The compound exhibits a characteristic mild waxy odor when examined at 100% concentration [3] [11]. The physical form is typically described as flakes, which is consistent with its crystalline nature and melting behavior [3] [10] [11]. The color can range from white to light yellow depending on purity and processing conditions [3] [10] [11].
The melting point of ethylene glycol monostearate ranges from 54 to 61°C, with most sources reporting the typical range as 55-60°C [3] [10] [12] [13] [11]. This relatively low melting point is characteristic of fatty acid monoesters and contributes to the compound's utility in various applications. The melting point can vary slightly depending on the purity and the exact ratio of monoester to potential diester impurities.
The boiling point is reported as 149°C [3] [13] [11], though this represents decomposition rather than true boiling, as the compound tends to decompose at elevated temperatures before reaching its theoretical boiling point. The flash point varies significantly in the literature, with values reported between 240°C and 425°C [11] [8], indicating the temperature at which the compound can form ignitable vapor mixtures.
Ethylene glycol monostearate exhibits limited solubility in most common solvents due to its amphiphilic nature. The compound is slightly soluble in chloroform and slightly soluble in methanol when heated [3] [11]. The solubility behavior reflects the dual nature of the molecule, with the hydrophilic hydroxyl group providing some polar interactions while the long hydrophobic alkyl chain dominates the overall solubility characteristics.
The limited aqueous solubility is typical for long-chain fatty acid esters, though the free hydroxyl group provides some hydrophilic character that distinguishes it from fully esterified compounds. This solubility profile is important for its applications as an emulsifier and surfactant.
The density of ethylene glycol monostearate ranges from 0.878 to 0.913 g/cm³ [3] [13] [11] [8], which is typical for fatty acid esters and reflects the predominantly hydrocarbon nature of the molecule. The refractive index is estimated at 1.4310 [3] [13] [11], providing an optical property useful for identification and purity assessment.
The relatively low density compared to water (less than 1.0 g/cm³) indicates that the compound will float on water, which is consistent with its hydrophobic character and typical behavior of fatty acid derivatives.
Ethylene glycol monostearate contains three primary functional groups: an ester linkage (COO), a free hydroxyl group (OH), and a long alkyl chain [7] [8]. The ester functional group is formed by the condensation of the carboxyl group of stearic acid with one hydroxyl group of ethylene glycol. The remaining free hydroxyl group provides the compound with its amphiphilic character and contributes to its chemical reactivity.
The predicted pKa value is 13.90 ± 0.10 [3] [13] [11], which corresponds to the hydroxyl group and indicates that the compound behaves as a very weak acid under normal conditions. The estimated LogP value ranges from 7.629 to 7.8 [4] [11], reflecting the high lipophilicity contributed by the eighteen-carbon alkyl chain.
Ethylene glycol monostearate is reported to be stable under normal conditions [3] [11] [8]. The compound should be stored at 2-8°C to maintain optimal stability [3] [13] [11]. Chemical stability is generally good under ambient conditions, though the compound can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures.
The ester bond is susceptible to hydrolysis, which would regenerate stearic acid and ethylene glycol. Under strongly acidic conditions, preferential hydrolysis at the glycosidic-like bond may occur, while under basic conditions, saponification of the ester bond is favored [14]. The degradation pathways are consistent with typical ester chemistry and follow established mechanisms for fatty acid ester hydrolysis.
The compound exhibits typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions. The free hydroxyl group can participate in further esterification reactions, potentially forming diesters if reacted with additional fatty acids [7] [15]. Under strongly basic conditions, the compound can undergo saponification to form the corresponding carboxylate salt and ethylene glycol.
The synthesis of ethylene glycol monostearate typically involves direct esterification of stearic acid with ethylene glycol using acid catalysts such as para-toluene sulfonic acid or sulfuric acid [7] [15] [16]. Reaction conditions typically range from 120°C to 240°C depending on the specific synthetic approach [17] [15] [18]. Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times while maintaining high conversion rates [19] [20].
Proton NMR spectroscopy of ethylene glycol monostearate shows characteristic signals consistent with its structural components [21] [22] [23]. The terminal methyl group of the stearic acid chain appears as a triplet at approximately 0.88 ppm [22] [23]. The numerous methylene protons of the long alkyl chain overlap to form a broad multipicity around 1.25-1.30 ppm [22] [23]. The ethylene glycol portion produces signals in the 3.7-4.3 ppm region as a multiplet, reflecting the -OCH₂CH₂OH moiety [21] [23]. The free hydroxyl proton typically appears as a broad signal between 2.5-3.5 ppm and is often exchangeable with deuterium oxide [21] [23].
Carbon-13 NMR spectroscopy reveals the ester carbonyl carbon at approximately 172-174 ppm [22] [24] [23]. The methylene carbons of the fatty acid chain appear in the 22-34 ppm region with various chemical shifts depending on their position relative to the carbonyl group [22] [23]. The complexity of the NMR spectra reflects the long-chain nature of the molecule and the presence of multiple equivalent methylene groups.
FTIR spectroscopy provides clear identification of the major functional groups in ethylene glycol monostearate. The ester carbonyl stretch appears in the characteristic range of 1735-1750 cm⁻¹ [25] [26] [27] [28], which is typical for aliphatic esters. The free hydroxyl group produces a broad absorption band between 3200-3600 cm⁻¹ [25] [27] [28].
The methylene groups of the long alkyl chain contribute prominent bands at approximately 2915 cm⁻¹ (asymmetric CH₂ stretch) and 2848 cm⁻¹ (symmetric CH₂ stretch) [27] [29] [28]. Carbon-oxygen stretching vibrations appear in the 1000-1300 cm⁻¹ region [25] [26] [28], while CH₂ deformation vibrations occur around 1465 cm⁻¹ [27] [28]. These spectroscopic features are consistent with fatty acid ester structures and provide reliable identification criteria.
Mass spectrometry of ethylene glycol monostearate typically shows the molecular ion peak at m/z 328, corresponding to the expected molecular weight [1] [4] [5]. Sodium adduct ions [M+Na]⁺ are commonly observed at m/z 351 [1] [20], which is typical for compounds containing polar functional groups. Fragmentation patterns are characteristic of fatty acid esters, with base peaks often corresponding to fragments from the alkyl chain [30] [31].
The fragmentation typically involves cleavage adjacent to the ester linkage and sequential loss of CH₂ units from the alkyl chain. These fragmentation patterns are useful for structural confirmation and can distinguish between different fatty acid ester isomers.
Raman spectroscopy complements infrared analysis by providing additional vibrational information. The alkyl chain CH₂ stretching vibrations appear in the 2800-3000 cm⁻¹ region [32] [33] [34]. The ester C=O stretching mode is observed around 1740 cm⁻¹ in Raman spectra [32] [34]. Carbon-carbon skeletal vibrations of the alkyl chain contribute bands in the 800-1200 cm⁻¹ region [32] [34] [35].
Raman spectroscopy is particularly useful for studying conformational changes and intermolecular interactions in fatty acid esters. The technique provides complementary information to infrared spectroscopy and can be especially valuable for studying the compound in different physical states or environments.
Property | Value | References |
---|---|---|
Molecular Formula | C₂₀H₄₀O₃ | [1] [2] [3] |
Molecular Weight (g/mol) | 328.53 | [1] [2] [3] |
Melting Point (°C) | 54-61 | [3] [10] [12] [13] [11] |
Boiling Point (°C) | 149 | [3] [13] [11] |
Density (g/cm³) | 0.878-0.913 | [3] [13] [11] [8] |
Appearance | White to pale yellow flakes | [3] [10] [11] |
Property | Value | References |
---|---|---|
CAS Registry Number | 111-60-4 | [1] [3] [10] |
IUPAC Name | 2-Hydroxyethyl octadecanoate | [1] [4] [5] |
pKa (predicted) | 13.90±0.10 | [3] [13] [11] |
LogP (estimated) | 7.629-7.8 | [4] [11] |
Acid Value (mgKOH/g) | ≤3 | [10] [13] |
Saponification Value (mgKOH/g) | 172-195 | [10] [13] |
Spectroscopic Technique | Characteristic Values | Description | References |
---|---|---|---|
¹H NMR - CH₃ Terminal | ~0.88 ppm (triplet) | Terminal methyl group of stearic chain | [22] [23] |
FTIR - C=O Stretch | 1735-1750 cm⁻¹ | Characteristic ester carbonyl frequency | [25] [26] [27] [28] |
Mass Spectrometry - [M]⁺ | m/z 328 | Molecular ion peak | [1] [4] [5] |
Raman - C=O Stretching | ~1740 cm⁻¹ | Ester C=O stretching in Raman | [32] [34] |
Irritant